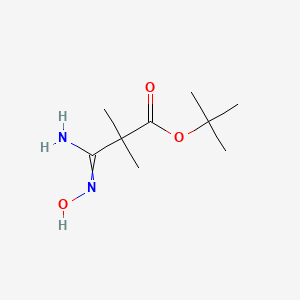
tert-butyl2-(N'-hydroxycarbamimidoyl)-2,2-dimethylacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Dimethylethyl 3-(hydroxyamino)-3-imino-2,2-dimethylpropanoate is an organic compound with a complex structure that includes both hydroxyamino and imino functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dimethylethyl 3-(hydroxyamino)-3-imino-2,2-dimethylpropanoate typically involves the reaction of 3-(hydroxyamino)-3-imino-2,2-dimethylpropanoic acid with tert-butyl alcohol under acidic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and a strong acid like sulfuric acid or hydrochloric acid is used as a catalyst. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems for monitoring and controlling the reaction parameters ensures consistency and quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
1,1-Dimethylethyl 3-(hydroxyamino)-3-imino-2,2-dimethylpropanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyamino group can be oxidized to a nitroso group using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The imino group can be reduced to an amine using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution at room temperature.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of 1,1-Dimethylethyl 3-(nitrosoamino)-3-imino-2,2-dimethylpropanoate.
Reduction: Formation of 1,1-Dimethylethyl 3-(hydroxyamino)-3-amino-2,2-dimethylpropanoate.
Substitution: Formation of various substituted esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1,1-Dimethylethyl 3-(hydroxyamino)-3-imino-2,2-dimethylpropanoate has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 1,1-Dimethylethyl 3-(hydroxyamino)-3-imino-2,2-dimethylpropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyamino and imino groups can form hydrogen bonds and coordinate with metal ions, facilitating the compound’s binding to active sites on proteins. This interaction can modulate the activity of the target protein, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide: Similar in structure but with a benzamide group instead of the ester group.
2-[(1,1-Dimethylethyl)amino]ethanol: Contains a similar tert-butyl group but lacks the imino and ester functionalities.
Uniqueness
1,1-Dimethylethyl 3-(hydroxyamino)-3-imino-2,2-dimethylpropanoate is unique due to the presence of both hydroxyamino and imino groups, which provide distinct reactivity and binding properties. This dual functionality makes it a versatile compound for various applications in research and industry .
Eigenschaften
Molekularformel |
C9H18N2O3 |
|---|---|
Molekulargewicht |
202.25 g/mol |
IUPAC-Name |
tert-butyl 3-amino-3-hydroxyimino-2,2-dimethylpropanoate |
InChI |
InChI=1S/C9H18N2O3/c1-8(2,3)14-7(12)9(4,5)6(10)11-13/h13H,1-5H3,(H2,10,11) |
InChI-Schlüssel |
OEFUGVWGZLCEBB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)C(C)(C)C(=NO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


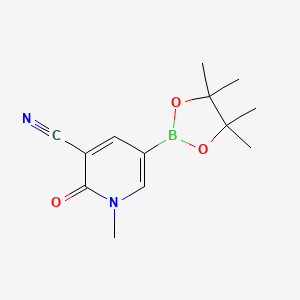
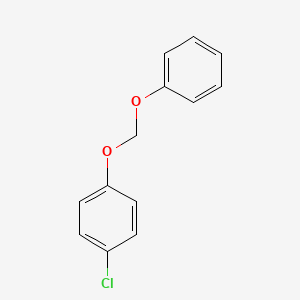
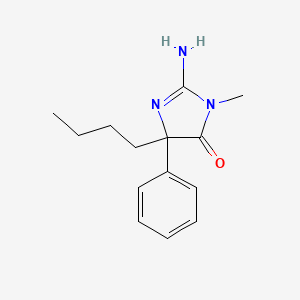
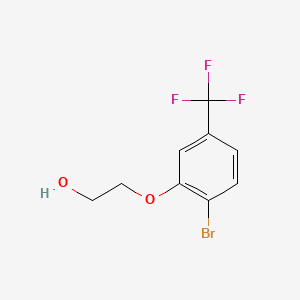
![Methyl 4,5-dihydro-5-oxo[1,2,3]triazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B13925177.png)

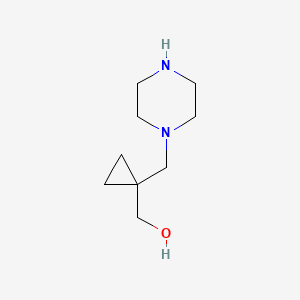
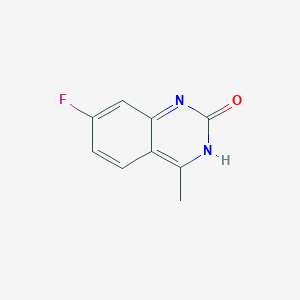
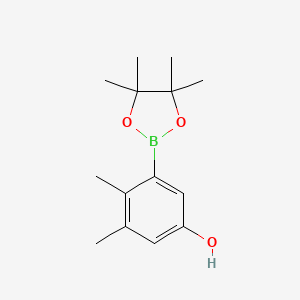
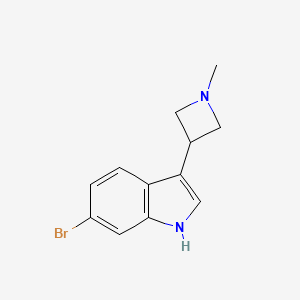
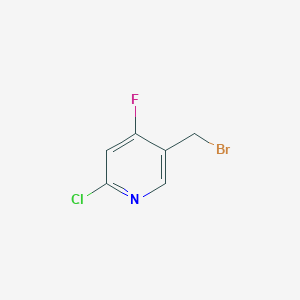
![5,8-Dibenzyl-2,5,8-triazaspiro[3.5]nonane](/img/structure/B13925216.png)
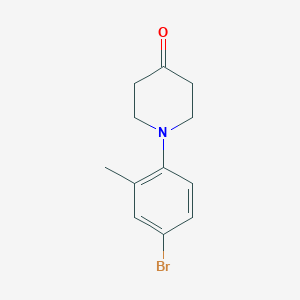
![tert-Butyl (7-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]thiazol-2-yl)carbamate](/img/structure/B13925229.png)
